![molecular formula C13H11N3OS3 B2532075 N-({[3,3'-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2379972-60-6](/img/structure/B2532075.png)
N-({[3,3'-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a bithiophene core, which is a conjugated system of two thiophene rings, and a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the bithiophene core through a cross-coupling reaction, such as Suzuki coupling, using 3-bromothiophene and a suitable boronic acid . The resulting bithiophene derivative is then subjected to further functionalization to introduce the thiadiazole ring. This can be achieved through cyclization reactions involving appropriate reagents and conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:
Organic Electronics: The compound’s conjugated system makes it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Pharmaceuticals: The heterocyclic structure of the compound can be explored for potential pharmacological activities, such as antimicrobial or anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide depends on its specific application. In organic electronics, the compound functions by facilitating charge transport through its conjugated system. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide include other bithiophene derivatives and thiadiazole-containing compounds. Examples include:
2,2’-Bithiophene: A simpler bithiophene derivative used in organic electronics.
Thieno[2,3-d]pyrimidine: A compound with a similar heterocyclic structure used in pharmaceuticals.
Uniqueness
The uniqueness of N-({[3,3’-bithiophene]-5-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide lies in its combination of a bithiophene core and a thiadiazole ring, which imparts distinct electronic and structural properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS3/c1-8-12(20-16-15-8)13(17)14-5-11-4-10(7-19-11)9-2-3-18-6-9/h2-4,6-7H,5H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHKLPNGKHAQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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